molecular formula C29H30N2O8 B557807 Fmoc-Asn(Tmob)-OH CAS No. 120658-63-1

Fmoc-Asn(Tmob)-OH

Cat. No.: B557807
CAS No.: 120658-63-1
M. Wt: 534.6 g/mol
InChI Key: RGZYXRAMAQAJGQ-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Asn(Tmob)-OH (CAS 120658-63-1) is a side-chain protected derivative of L-asparagine specifically designed for Fmoc solid-phase peptide synthesis (SPPS). The Tmob (2,4,6-trimethoxybenzyl) group safeguards the side-chain amide of asparagine during activation and coupling steps . This protection is critical for preventing a common side reaction where the side chain amide dehydrates to form a nitrile, leading to the formation of β-cyanoalanine impurities in the final peptide . This compound is therefore particularly advantageous for synthesizing peptides with sequences prone to such side reactions, ensuring higher peptide purity and yield . During peptide assembly, this compound demonstrates rapid coupling kinetics with standard reagents like BOP (benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate), enabling efficient incorporation without side products . The final cleavage and deprotection from the resin using trifluoroacetic acid (TFA) removes both the Fmoc group from the N-terminus and the Tmob group from the side chain. It is important to note that the Tmob group generates carbocations during acidolytic cleavage, which can alkylate sensitive residues like tryptophan . This potential side reaction is effectively mitigated by adding scavengers (e.g., water, thiols) to the TFA cleavage cocktail . This compound is widely used in scientific research for the synthesis of complex peptides to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding . Its reliability also makes it valuable in the pharmaceutical industry for the development of peptide-based drugs, such as inhibitors, agonists, and antagonists . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-[(2,4,6-trimethoxyphenyl)methylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O8/c1-36-17-12-25(37-2)22(26(13-17)38-3)15-30-27(32)14-24(28(33)34)31-29(35)39-16-23-20-10-6-4-8-18(20)19-9-5-7-11-21(19)23/h4-13,23-24H,14-16H2,1-3H3,(H,30,32)(H,31,35)(H,33,34)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZYXRAMAQAJGQ-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CNC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)CNC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560367
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2,4,6-trimethoxyphenyl)methyl]-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120658-63-1
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2,4,6-trimethoxyphenyl)methyl]-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asn(Tmob)-OH typically involves the protection of the amino group of asparagine with the Fmoc group and the protection of the side chain amide with the Tmob group. The process generally follows these steps:

    Protection of the Amino Group: The amino group of asparagine is reacted with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine to form Fmoc-Asn.

    Protection of the Side Chain Amide: The side chain amide of Fmoc-Asn is then protected by reacting it with 2,4,6-trimethoxybenzyl chloride in the presence of a base like sodium hydride or potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: Fmoc-Asn(Tmob)-OH undergoes deprotection reactions to remove the Fmoc and Tmob groups. The Fmoc group is typically removed using a base such as piperidine, while the Tmob group is removed using acidic conditions like trifluoroacetic acid.

    Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides. This is usually facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

    Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Tmob removal.

    Coupling: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt).

Major Products:

    Deprotection: Asparagine after removal of Fmoc and Tmob groups.

    Coupling: Peptides with asparagine residues incorporated.

Scientific Research Applications

Synthetic Methods

The synthesis of Fmoc-Asn(Tmob)-OH involves several key steps:

  • Protection of the Amino Group:
    • Asparagine is reacted with Fmoc chloride in the presence of a base (e.g., sodium carbonate or triethylamine) to form Fmoc-Asn.
  • Protection of the Side Chain Amide:
    • The side chain amide of Fmoc-Asn is subsequently protected by reacting it with Tmob chloride under basic conditions (e.g., sodium hydride or potassium carbonate).

Table 1: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupStability in DMFCleavage ConditionsSolubility
FmocHighPiperidineModerate
TmobHighTrifluoroacetic acidHigh
TrtModerateTrifluoroacetic acidHigh
DmcpHighRapid cleavageEnhanced

Chemistry

This compound is extensively used in peptide synthesis due to its ability to facilitate the stepwise assembly of complex peptide sequences. The selective protection and deprotection of functional groups allow for precise control over the synthesis process. This compound has been shown to yield higher purity peptides compared to other derivatives like Fmoc-Asn(Trt)-OH and Fmoc-Asn(Mbh)-OH .

Biology

In biological research, peptides synthesized using this compound are utilized to study various interactions such as:

  • Protein-Protein Interactions: Understanding how proteins interact can reveal insights into cellular processes.
  • Enzyme-Substrate Interactions: These studies help elucidate enzymatic mechanisms and pathways.
  • Receptor-Ligand Binding: Investigating these interactions can aid drug discovery efforts.

Peptides produced from this compound can influence cellular functions, impacting signaling pathways and gene expression .

Medicine

The pharmaceutical industry employs this compound in the development of peptide-based drugs. These synthesized peptides can act as:

  • Inhibitors: Blocking specific biological pathways.
  • Agonists: Stimulating receptor activity.
  • Antagonists: Inhibiting unwanted biological actions.

The versatility of peptides derived from this compound makes them valuable in therapeutic applications .

Industry

In industrial settings, this compound is used for large-scale synthesis of peptide drugs. Its efficiency in producing high-purity peptides is critical for developing diagnostic tools and peptide-based materials .

Case Studies

  • Peptide Synthesis Efficiency:
    A comparative study assessed various asparagine derivatives in peptide synthesis. Results indicated that this compound yielded significantly purer peptides than its counterparts, demonstrating its superior performance in SPPS .
  • Application in Drug Development:
    Research highlighted the use of peptides synthesized from this compound as potential therapeutic agents targeting specific diseases. The ability to tailor these peptides for various biological interactions showcases their importance in medicinal chemistry .

Mechanism of Action

The primary function of Fmoc-Asn(Tmob)-OH is to serve as a protected building block in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide assembly. The Tmob group protects the side chain amide, ensuring that it remains intact until the desired point in the synthesis. The deprotection of these groups is carefully controlled to allow for the stepwise addition of amino acids, leading to the formation of the desired peptide sequence.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Fmoc-Asn(Tmob)-OH with structurally or functionally related asparagine derivatives:

Compound Protecting Group Coupling Efficiency Cleavage Conditions Key Advantages Limitations Applications
This compound Tmob High (with BOP) TFA + scavengers Prevents dehydration; rapid coupling Risk of Trp alkylation during cleavage General SPPS
Fmoc-Asn(Trt)-OH Trt (triphenylmethyl) Moderate 95% TFA, 1–3 hours No Trp alkylation; stable in SPOT synthesis Slow coupling if N-terminal; requires extended TFA High-throughput peptide arrays
Fmoc-Asn(Mbh)-OH Mbh (dimethoxybenzyl) High (with BOP) TFA + scavengers Similar to Tmob; efficient coupling Same alkylation risk as Tmob SPPS with Trp-free sequences
Fmoc-Asn(GlcNAc)-OH GlcNAc glycosylation Low (requires double coupling) Standard TFA Enables glycopeptide synthesis Bulky group slows coupling; specialized use Glycopeptide engineering
Fmoc-Asn-OH (unprotected) None Low N/A No cleavage complications High risk of dehydration/β-cyanopropionamide Limited to short, simple sequences

Key Findings:

Protection Group Stability :

  • Tmob and Mbh offer superior protection against dehydration compared to Trt or unprotected Asn . However, both generate carbocations during cleavage, necessitating scavengers to protect Trp residues .
  • Trt avoids alkylation side reactions but requires longer deprotection times for N-terminal Asn residues .

Coupling Efficiency: Tmob and Mbh exhibit rapid coupling with BOP, matching standard Fmoc-amino acid kinetics . Trt and glycosylated derivatives (e.g., GlcNAc) show slower coupling due to steric hindrance, requiring optimized conditions (e.g., HBTU/HOBt/DIEA) or double couplings .

Application-Specific Use: Tmob/Mbh: Ideal for general SPPS where Trp residues are absent or scavengers are used. Trt: Preferred for high-throughput SPOT synthesis due to its stability and compatibility with cellulose membranes .

Cleavage Challenges :

  • Tmob/Mbh require careful scavenger selection (e.g., 3% water + 2% TIS in TFA) to suppress alkylation .
  • Trt cleavage is straightforward but may leave residual protecting groups if reaction times are insufficient .

Research Insights and Recommendations

  • For Trp-containing peptides : Avoid Tmob/Mbh unless scavengers are rigorously optimized. Consider Trt or Fmoc-Asn-OPfp (pre-activated ester), which minimizes side reactions .
  • For glycopeptides : Use Fmoc-Asn(GlcNAc)-OH with microwave-assisted coupling to improve efficiency .
  • Industrial-scale synthesis : Fmoc-Asn(Trt)-OH is cost-effective for high-throughput workflows, while Tmob/Mbh are better for research requiring high-purity, complex sequences .

Biological Activity

Fmoc-Asn(Tmob)-OH, a derivative of asparagine, is a significant compound in peptide synthesis, particularly within the framework of solid-phase peptide synthesis (SPPS). This article explores its biological activity, synthesis methods, and applications in various fields.

Overview of this compound

Chemical Structure and Properties:

  • Molecular Formula: C29H30N2O8
  • CAS Number: 120658-63-1
  • Solubility: Highly soluble in organic solvents and stable in DMF solutions, making it suitable for peptide coupling reactions .

Target of Action:
this compound primarily serves as a building block in peptide synthesis, facilitating the formation of peptide bonds between amino acids.

Mode of Action:
The compound undergoes deprotection reactions to remove the Fmoc and Tmob groups, allowing for the formation of amide bonds during peptide synthesis. The Fmoc group is typically removed using a base like piperidine, while the Tmob group is cleaved under acidic conditions with trifluoroacetic acid (TFA) .

Synthesis Methods

Synthetic Routes:

  • Protection of the Amino Group: Reacting asparagine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base.
  • Protection of the Side Chain Amide: Reacting the protected asparagine with 2,4,6-trimethoxybenzyl chloride in a basic environment .

Table 1: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupStability in DMFCleavage ConditionsSolubility
FmocHighPiperidineModerate
TmobHighTFAHigh
TrtModerateTFAHigh
DmcpHighRapid cleavageEnhanced

Biological Applications

Peptide Synthesis:
this compound is widely used in synthesizing peptides for various biological studies. It allows for selective protection and deprotection of functional groups, facilitating complex peptide assembly .

Case Studies:

  • Protein-Protein Interactions: Peptides synthesized using this compound have been employed to study interactions between proteins, providing insights into cellular signaling pathways.
  • Therapeutic Peptides: The compound is instrumental in developing peptide-based drugs that can act as inhibitors or agonists in various biological pathways .

Pharmacokinetics and Biochemical Pathways

Pharmacokinetics:
The solubility and stability of this compound under various conditions are critical for its effectiveness in peptide synthesis. Its behavior can be influenced by factors such as temperature and pH during synthesis processes .

Biochemical Pathways:
This compound plays a crucial role in the metabolic pathway of peptide synthesis, participating actively in amide bond formation. The peptides synthesized can influence cellular functions, including gene expression and metabolic processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.